1H-Pyrrole, 1-(2-azidophenyl)-
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Overview
Description
1H-Pyrrole, 1-(2-azidophenyl)- is a heterocyclic aromatic organic compound It features a five-membered ring containing one nitrogen atom, with an azido group attached to the phenyl ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-(2-azidophenyl)- can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with sodium azide to form 2-azidoaniline, which is then subjected to a cyclization reaction with 1,4-diketones under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-(2-azidophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-(2-azidophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azido group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrroles.
Scientific Research Applications
1H-Pyrrole, 1-(2-azidophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(2-azidophenyl)- involves its interaction with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the pyrrole ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
1H-Pyrrole: A simpler pyrrole derivative without the azido group.
2-Azidopyridine: A similar compound with an azido group attached to a pyridine ring.
1H-Pyrrole, 2-phenyl-: A pyrrole derivative with a phenyl group at the second position instead of an azido group.
Uniqueness: The azido group allows for bioorthogonal chemistry, while the pyrrole ring provides aromatic stability and the ability to participate in various chemical reactions .
Properties
CAS No. |
125187-91-9 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1-(2-azidophenyl)pyrrole |
InChI |
InChI=1S/C10H8N4/c11-13-12-9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8H |
InChI Key |
BGDLWYQEMSZXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])N2C=CC=C2 |
Origin of Product |
United States |
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